molecular formula C20H25ClN2O2 B13145522 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride

6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride

Cat. No.: B13145522
M. Wt: 360.9 g/mol
InChI Key: ADFNNNRCQKATKP-UHFFFAOYSA-N
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Description

6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride is a synthetic compound that belongs to the chroman family. Chromans are heterocyclic compounds known for their diverse biological activities and are often used as building blocks in medicinal chemistry . This particular compound is characterized by the presence of two chroman rings, each substituted with a methyl group, and a diamine functionality.

Preparation Methods

The synthesis of 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chroman core, followed by the introduction of the diamine group. Common reagents used in these reactions include aldehydes, amines, and various catalysts. The reaction conditions may involve heating, stirring, and the use of solvents such as ethanol or methanol . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride can be compared with other similar compounds, such as:

    Chroman-4-one: Known for its diverse biological activities, including anticancer and antioxidant properties.

    Chroman-2,4-diamine: Similar in structure but lacks the methyl substitution.

    6-Methylchroman-4-ylamine: Contains only one chroman ring and a single amine group. The uniqueness of this compound lies in its dual chroman structure and diamine functionality, which may contribute to its distinct biological activities.

Properties

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

6-methyl-2-N-(6-methyl-3,4-dihydro-2H-chromen-4-yl)-3,4-dihydro-2H-chromene-2,4-diamine;hydrochloride

InChI

InChI=1S/C20H24N2O2.ClH/c1-12-4-6-19-14(9-12)16(21)11-20(24-19)22-17-7-8-23-18-5-3-13(2)10-15(17)18;/h3-6,9-10,16-17,20,22H,7-8,11,21H2,1-2H3;1H

InChI Key

ADFNNNRCQKATKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2NC3CC(C4=C(O3)C=CC(=C4)C)N.Cl

Origin of Product

United States

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